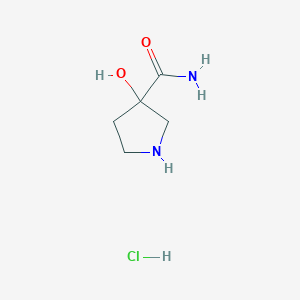

3-Hydroxypyrrolidine-3-carboxamide hydrochloride

Übersicht

Beschreibung

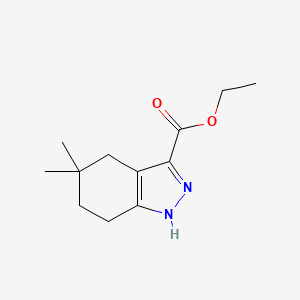

3-Hydroxypyrrolidine-3-carboxamide hydrochloride, also known as 3-HPCHA, is a chemical compound . It has a CAS number of 1796959-63-1 . The compound is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Hydroxypyrrolidine-3-carboxamide hydrochloride is C5H11ClN2O2 . The InChI code is 1S/C5H10N2O2.ClH/c6-4(8)5(9)1-2-7-3-5;/h7,9H,1-3H2,(H2,6,8);1H .Physical And Chemical Properties Analysis

3-Hydroxypyrrolidine-3-carboxamide hydrochloride is a powder at room temperature . It has a molecular weight of 166.61 .Wissenschaftliche Forschungsanwendungen

Toxicity Evaluation of Aminoxyl Radicals

Aminoxyl radicals, including derivatives of pyrrolidine, have been critically evaluated for their toxicity. Studies have found that these radicals generally exhibit very low toxicity and are not mutagenic. This includes evaluations using Salmonella typhimurium strains, where compounds such as 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl and its analogs showed nonmutagenicity, suggesting their safety for potential therapeutic uses (Sosnovsky, 1992).

Hydroxypyridinone Complexes with Aluminium

Research into hydroxypyridinones, which are structurally related to pyrrolidine derivatives, has shown promising results in chelating metals like aluminium, potentially useful for medical applications such as treating metal overloads in the body. These compounds, including 3-hydroxy-4-pyridinones, are effective orally active aluminium-chelators, highlighting their utility in medical and pharmacological fields (Santos, 2002).

Enhancement of Protoporphyrin IX Accumulation in Photodynamic Therapy

Research into enhancing the effectiveness of photodynamic therapy (PDT) has explored the use of compounds like 3-hydroxypyridin-4-ones for iron chelation, aiming to optimize protoporphyrin IX content in lesions. This approach seeks to improve clinical outcomes in PDT, demonstrating the potential of pyrrolidine derivatives in augmenting therapeutic protocols (Gerritsen et al., 2008).

Poly(N-vinyl pyrrolidone) in Drug Delivery

Polyvinylpyrrolidone (PVP), a polymer related to pyrrolidine structures, plays a crucial role in pharmaceutical formulations, acting as a carrier, stabilizer, and solubilizer for various drugs. Its non-toxicity and biocompatibility make it ideal for creating novel delivery systems for therapeutic agents, highlighting the versatility of pyrrolidine-based compounds in drug delivery applications (Franco & De Marco, 2020).

Polyvinylpyrrolidone for Improved Formulation Properties

The inclusion of PVP in pharmaceutical formulations enhances the bioavailability and stability of drugs, modifies physicomechanical properties, adjusts drug release rates, and prolongs circulation times of liposomes. This underscores the multifunctional role of pyrrolidine derivatives in enhancing the efficacy and utility of pharmaceutical products (Luo et al., 2021).

Eigenschaften

IUPAC Name |

3-hydroxypyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4(8)5(9)1-2-7-3-5;/h7,9H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGOJMYIVJLQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyrrolidine-3-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)

![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)

![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)

![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)